
2-Bromo-5-(4-cyanophenyl)furan
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Description
2-Bromo-5-(4-cyanophenyl)furan is a useful research compound. Its molecular formula is C11H6BrNO and its molecular weight is 248.07 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-bromo-5-(4-cyanophenyl)furan, and how can reaction conditions influence yield?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a reaction between this compound and 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (4 mol%) as a catalyst in toluene/Na₂CO₃ (2 M) at reflux for 10–12 hours yields 76% product. Critical parameters include catalyst loading, reaction time, and temperature. Lower yields may arise from incomplete coupling due to steric hindrance or side reactions (e.g., debromination). Purification via silica gel chromatography (hexane/EtOAc gradient) ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for furan protons (e.g., δ 7.34 ppm for H-3) and aromatic cyanophenyl groups (δ 7.89–7.99 ppm) confirm substitution patterns.
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks at m/z 275, aligning with molecular weight calculations.
- Elemental Analysis : Validates stoichiometry (e.g., C: 78.53%, H: 4.76%, N: 5.09%) .
Q. How should this compound be stored to maintain stability?
Store under inert conditions (N₂/Ar) at 0–6°C to prevent bromine loss or hydrolysis of the nitrile group. Avoid exposure to moisture, as the furan ring may degrade under acidic or oxidative conditions .
Advanced Research Questions
Q. What role does this compound play in synthesizing DNA-binding agents like DB1791?
The compound serves as a key intermediate in synthesizing bis-amidinoaryl furans (e.g., DB1791), which bind DNA minor grooves. A methoxy group in the intermediate is demethylated using BBr₃ to yield a phenolic derivative, enabling further functionalization. This stepwise approach ensures precise control over pharmacophore orientation .
Q. How can isotopic labeling resolve contradictions in furan metabolite studies?
Use ¹³C-labeled analogs (e.g., [¹³C₄]-furan) to distinguish exogenous vs. endogenous metabolites. For example, GC-MS analysis of urinary ¹³C-labeled vs. unlabeled metabolites clarifies whether observed furan derivatives arise from administered doses or background exposure (e.g., feed). This method resolves discrepancies in metabolic pathway attribution .
Q. What analytical challenges arise in detecting trace furan derivatives, and how can they be addressed?
- Static vs. Dynamic Headspace-GC-MS : Dynamic methods (e.g., purge-and-trap) enhance sensitivity 30-fold compared to static methods, enabling detection at ppb levels. For example, optimizing purge time (15 minutes) and desorption temperature (250°C) minimizes analyte loss .
- Matrix Effects : Coffee and heat-treated foods require QuEChERS extraction to remove interferents like lipids or Maillard reaction products .
Q. Why do furan-based antimicrobials like Furvina exhibit activity despite structural similarities to inactive analogs?
Substituent positioning is critical. In Furvina (a brominated nitrovinylfuran), the nitro group’s placement outside the furan ring enhances ribosomal P-site binding, inhibiting bacterial translation initiation. Structural analogs lacking this configuration show reduced activity, highlighting the importance of steric and electronic factors .
Q. Data Contradictions and Resolution Strategies
Properties
Molecular Formula |
C11H6BrNO |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
4-(5-bromofuran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNO/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H |
InChI Key |
RSHXAIOYYPMXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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